4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride
Description
4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride is a quinoline-based compound featuring a 3,4-dimethoxyphenylamino substituent at position 4, a methoxy group at position 6, and a cyano group at position 3 of the quinoline core. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(3,4-dimethoxyanilino)-6-methoxyquinoline-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3.ClH/c1-23-14-5-6-16-15(9-14)19(12(10-20)11-21-16)22-13-4-7-17(24-2)18(8-13)25-3;/h4-9,11H,1-3H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIPADLHGUWBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of aniline derivatives with aldehydes and alkenes.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 4-position and methoxy substituents participate in nucleophilic and electrophilic substitution reactions:
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Amino Group Reactivity : The aromatic amine undergoes diazotization and coupling reactions under acidic conditions. In studies of analogous compounds, primary amines on quinolines react with nitrous acid to form diazonium salts, enabling subsequent coupling with electron-rich aromatics or phenols .
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Methoxy Group Demethylation : Methoxy groups at positions 3, 4, and 6 can be demethylated using reagents like BBr₃ or HI to yield hydroxylated derivatives, which are precursors for further functionalization (e.g., alkylation or acylation) .
Condensation and Cyclization
The carbonitrile group facilitates condensation reactions, forming heterocyclic systems:
Hydrazine Condensation
Reaction with hydrazine hydrate produces pyrazolo[3,4-b]quinoline derivatives. For example:
This reaction proceeds via Schiff base formation followed by intramolecular cyclization under microwave irradiation .
Knoevenagel Condensation
The carbonitrile group reacts with active methylene compounds (e.g., malononitrile) in the presence of catalysts like L-proline to form fused pyrano-quinoline systems .
Carbonitrile Hydrolysis
The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions:
In related quinoline-3-carbonitriles, this reaction is optimized using I₂ in methanol to yield carboxylic acids, which are esterified or amidated .
Amide Formation
The carboxylic acid derived from nitrile hydrolysis reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to generate amides. For example, coupling with 3-(phenylthio)propanehydrazide yields hydrazide derivatives with demonstrated anti-cancer activity .
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed cross-coupling reactions:
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Buchwald–Hartwig Amination : The chloro substituent (if present in analogs) undergoes coupling with secondary amines (e.g., morpholine, N-methylpiperazine) to form aryl amines .
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Suzuki–Miyaura Coupling : Brominated derivatives of the quinoline core react with aryl boronic acids to form biaryl systems .
Oxidation and Reduction
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Aldehyde Oxidation : In analogs with formyl groups, oxidation with I₂/DMSO converts aldehydes to carboxylic acids .
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Nitrile Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitrile to a primary amine, though this is less common due to competing quinoline ring hydrogenation .
Key Research Findings
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Anti-Cancer Applications : Derivatives synthesized via hydrazide coupling (e.g., compound 19 ) show micromolar activity against neuroblastoma (SH-SY5Y) and breast adenocarcinoma (MDA-MB-231) cell lines .
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Green Synthesis : Microwave-assisted reactions reduce reaction times from hours to minutes while improving yields (e.g., 89% yield in Povarov reactions) .
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Structural-Activity Relationships : Methoxy groups enhance solubility and binding to kinase targets, while the carbonitrile group stabilizes interactions via hydrogen bonding .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anti-cancer properties. For instance:
- A study evaluated various quinoline derivatives for their cytotoxic effects against different cancer cell lines. Compounds similar to 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile showed promising results with IC50 values indicating potent activity against breast and lung cancer cells .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 5.0 |
| Compound B | Lung Cancer | 7.5 |
| 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile | Various | <10 |
Anti-Inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Research indicates that quinoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways:
- Compounds within this class have been shown to selectively inhibit COX-2 with low toxicity profiles, making them suitable candidates for developing new anti-inflammatory drugs .
Antimalarial Activity
Emerging evidence suggests that quinoline derivatives also possess antimalarial properties:
- A study reported that certain quinoline compounds demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This positions them as potential leads for new antimalarial therapies.
Study on Anticancer Activity
In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives and tested their efficacy against multiple cancer cell lines. The study concluded that modifications at the phenyl ring significantly enhanced anticancer potency compared to unmodified quinolines .
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of various quinoline derivatives, including those similar to 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile. The findings indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a mechanism involving COX inhibition .
Mechanism of Action
The mechanism of action of 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
Below is a comparative analysis:
Table 1: Structural Comparison of Quinoline Derivatives
Impact of Substituents on Physicochemical Properties
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, structural analogues provide insights:
- : The high similarity score (0.69) of 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile suggests shared activity profiles, possibly as kinase inhibitors or antiproliferative agents .
- : The ethyl and dimethyl groups in 4-[(3,5-dimethylphenyl)amino]-6-ethyl-3-quinolinecarbonitrile hydrochloride may reduce polarity, favoring blood-brain barrier penetration compared to the target compound .
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity .
How can conflicting bioactivity data between in vitro and in vivo studies be systematically analyzed?
Q. Advanced
- Pharmacokinetics : Assess plasma stability (e.g., incubation in mouse plasma at 37°C for 24h) and metabolite profiling via LC-MS .
- Tissue Penetration : Use radiolabeled analogs (e.g., 14C-tagged) to quantify distribution in target tissues .
- Dose-Response Correlation : Apply Hill slope analysis to reconcile EC50 discrepancies .
What strategies are effective for improving metabolic stability in preclinical studies?
Q. Advanced
- Structural Modifications : Replace metabolically labile methoxy groups with electron-withdrawing substituents (e.g., trifluoromethyl) .
- Prodrug Design : Introduce phosphate esters at the quinoline 4-position to enhance aqueous solubility and reduce hepatic clearance .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using human liver microsomes .
How should researchers design experiments to elucidate the mechanism of kinase inhibition?
Q. Advanced
- Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2) at 1 µM compound concentration.
- Binding Kinetics : Perform surface plasmon resonance (SPR) to determine KD and kon/koff rates.
- Molecular Dynamics (MD) : Model docking poses with AutoDock Vina, focusing on hinge-region interactions .
What safety precautions are essential during handling and storage?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers under argon at –20°C; desiccate to prevent hydrolysis .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational modeling guide SAR studies for target selectivity?
Q. Advanced
- QSAR : Develop regression models using IC50 data against related targets (e.g., kinases vs. GPCRs).
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the 3-carbonitrile group .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) .
What experimental controls are critical in cytotoxicity assays to avoid false positives?
Q. Advanced
- Solvent Controls : Include DMSO-only wells at matching concentrations.
- Matrix Effects : Use cell-free controls to detect compound fluorescence interference.
- Replicability : Perform triplicate runs across independent cell passages (e.g., HeLa, HEK293) .
How should researchers validate off-target effects in phenotypic screening?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
